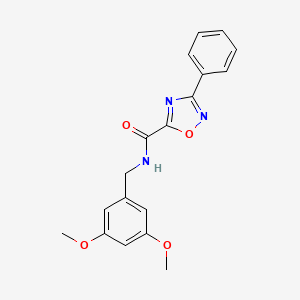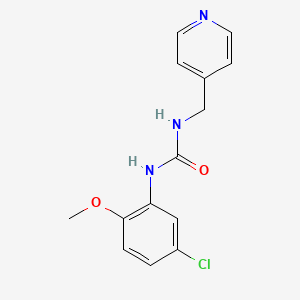![molecular formula C18H17FN4O2 B5309393 [2-(4-Fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B5309393.png)
[2-(4-Fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure combining a fluorophenyl group, an azetidine ring, and a pyrazolopyrimidine moiety, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Construction of the Pyrazolopyrimidine Moiety: This can be synthesized through condensation reactions involving pyrazole and pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
[2-(4-Fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, [2-(4-Fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. This can lead to the discovery of new therapeutic agents.
Medicine
In medicine, this compound may be investigated for its potential pharmacological properties. Its unique structure could make it a candidate for drug development, particularly in areas such as oncology or neurology.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties may offer advantages in terms of efficiency and selectivity.
作用机制
The mechanism of action of [2-(4-Fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- [2-(4-Chlorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
- [2-(4-Methylphenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Uniqueness
Compared to similar compounds, [2-(4-Fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone stands out due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for research and development.
属性
IUPAC Name |
[2-(4-fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-3-1-13(2-4-14)16-5-7-22(16)18(25)15-9-17-20-10-12(6-8-24)11-23(17)21-15/h1-4,9-11,16,24H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBPBNMCTUUDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C2=CC=C(C=C2)F)C(=O)C3=NN4C=C(C=NC4=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5309319.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5309325.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5309332.png)
![(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B5309336.png)
![2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5309346.png)


![1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5309360.png)
![1-(2,4-Difluorophenyl)-3-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)
![4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B5309376.png)


![(4E)-1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5309404.png)
![2-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}benzonitrile](/img/structure/B5309419.png)
